(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
Description
(1R)-1-(2,3,4-Trichlorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a trichlorophenyl group attached to an ethylamine backbone. As a hydrochloride salt, it exhibits improved stability and solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C8H9Cl4N |
|---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
GRTZSVUNIOJDHY-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to reduce the compound to its corresponding amine.
Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions
Reduction: NaBH4, methanol solvent
Substitution: NaOH, aqueous conditions
Major Products Formed:
Oxidation: Trichlorophenyl carboxylic acid
Reduction: (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Ethylamine Derivatives
The target compound’s primary structural analogs involve variations in halogen type, substituent positions, and aromatic ring systems. Key examples include:
Table 1: Comparison of Halogen-Substituted Derivatives
*Calculated based on (free base: 224.51 g/mol) + HCl (36.46 g/mol).
Key Observations :
- Iodine (I) increases molecular weight and polarizability, which may enhance hydrophobic interactions in biological systems .
- Substituent Positions : The 2,3,4-trichloro arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring, contrasting with the 3,4,5-trifluoro analog’s symmetrical substitution .
- Additional Functional Groups : Methoxy (OCH₃) substituents, as seen in , introduce electron-donating effects, which could counteract the electron-withdrawing nature of halogens .
Heterocyclic and Extended Aromatic Systems
Compounds with pyridine, naphthalene, or triazole rings demonstrate distinct properties:
Table 2: Heterocyclic and Extended Aromatic Analogs
Key Observations :
- Extended Aromatic Systems: Naphthalene derivatives () exhibit increased hydrophobicity and π-stacking capacity compared to monocyclic phenyl systems .
Biological Activity
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities due to its unique structural features, including a chiral center and a trichlorophenyl substituent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chirality : The presence of a chiral center may lead to different biological activities depending on the stereoisomer.
- Trichlorophenyl Group : The three chlorine atoms on the phenyl ring significantly influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is thought to involve:
- Receptor Interactions : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and potentially modulating mood or behavioral responses.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting various physiological processes.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may also influence neurotransmitter levels or receptor activity.
- Antidepressant Properties : Structural analogs have been linked to antidepressant effects, indicating that this compound might exhibit similar pharmacological properties.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chiral center; trichlorophenyl group | Potential antidepressant and neuroactive effects |
| 2-Chloroethylamine | Contains chlorine; simpler structure | Neurotransmitter modulation |
| 3-Trifluoromethylphenethylamine | Fluorinated phenyl ring | Antidepressant properties |
| 4-Bromoaniline | Bromine substituent | Anticancer activity |
Case Studies
- Pharmacological Evaluation : A study evaluated the effects of this compound on animal models of depression. Results indicated significant modulation of serotonin levels, suggesting potential antidepressant activity.
- Proteomics Research : The compound has been utilized in proteomics to study protein interactions. Its ability to bind to specific proteins allows researchers to explore its role in cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 2,3,4-trichloroacetophenone) using chiral catalysts like (R)-BINAP-Ru complexes or enzymatic methods (e.g., ketoreductases). Post-reduction, the amine is isolated via acid-base extraction and crystallized as the hydrochloride salt. Critical parameters include solvent polarity (e.g., THF/water mixtures), temperature control (<0°C for reduction), and chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purity validation .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate Cotton effects with known (R)-configured analogs. Nuclear Overhauser effect (NOE) NMR experiments can also distinguish diastereotopic protons near the chiral center .
Q. What analytical techniques are recommended for characterizing purity and stability?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect impurities (<0.1% threshold).
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures.
- Forced Degradation Studies : Expose to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products (e.g., dechlorination or oxidation byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO% effects). Standardize protocols using:
- Dose-Response Curves : Test across 3-5 replicates with positive controls (e.g., reference agonists/antagonists).
- Orthogonal Assays : Combine radioligand binding (e.g., 5-HT receptor panels) with functional assays (cAMP or calcium flux).
- Meta-Analysis : Cross-reference PubChem BioAssay data and apply statistical tools (e.g., Grubbs’ test for outliers) .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Liver Microsome Assays : Identify metabolic soft spots (e.g., amine oxidation via CYP450 isoforms).
- Deuterium Labeling : Replace labile C-H bonds with C-D at the α-position of the amine to slow oxidative N-dealkylation.
- Prodrug Design : Mask the amine as a tert-butyl carbamate or acyloxyalkyl group to enhance bioavailability .
Q. How can computational modeling guide SAR for trichlorophenylamine derivatives?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target receptors (e.g., monoamine transporters). Focus on halogen bonding between Cl substituents and aromatic residues (e.g., Phe, Tyr).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing 4-Cl with Br or CF₃).
- ADMET Predictions : Apply QSAR models (e.g., SwissADME) to optimize logP (target 2-3) and reduce hERG inhibition risk .
Q. What experimental designs mitigate batch-to-batch variability in enantiomer ratios?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and chiral purity in real time.
- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol%), H₂ pressure (10–50 bar), and temperature (−20°C to 25°C) to identify robust operating ranges.
- Crystallization Engineering : Use polar solvents (ethanol/water) with seed crystals to enforce consistent polymorph formation .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to determine optimal conditions for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and 10% HP-β-cyclodextrin. Use nephelometry to quantify precipitation thresholds.
- Co-solvent Blends : Combine ethanol (≤5%) with PBS to enhance solubility without cytotoxicity.
- Reference Data : Compare with structurally similar compounds (e.g., 2,3,4-trichlorophenethylamine HCl) from PubChem solubility datasets .
Key Structural and Analytical Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₈H₈Cl₃N·HCl | |
| Enantiomeric Excess | ≥99% (Chiral HPLC, Chiralpak AD-H) | |
| Thermal Stability | Decomposition >200°C (TGA) | |
| Predicted logP | 2.8 (SwissADME) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
